molecular formula C8H14N2O4S B587962 N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 CAS No. 1795786-57-0

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3

Cat. No.: B587962
CAS No.: 1795786-57-0
M. Wt: 237.288
InChI Key: GGBCHNJZQQEQRX-FYFSCIFKSA-N
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Description

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3: is a deuterated analog of N-Acetyl-S-(carbamoylethyl)-L-cysteine, a metabolite of acrylamide. This compound is used in various scientific research applications due to its unique properties and stability. The deuterium labeling (d3) enhances its utility in metabolic studies and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 typically involves the reaction of L-cysteine with acrylamide in the presence of deuterated acetic anhydride. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: to maintain consistent reaction conditions

    Purification steps: such as crystallization or chromatography to obtain high-purity product

    Quality control measures: to ensure the deuterium labeling is consistent and the product meets the required specifications

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides and sulfones

    Reduction: Reduction reactions can convert it back to its thiol form

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, methanol

Major Products:

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Thiol derivatives

    Substitution products: Various substituted cysteine derivatives

Scientific Research Applications

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is widely used in scientific research due to its stability and unique properties. Some applications include:

    Metabolic studies: Used as a biomarker to study acrylamide metabolism and its effects on the body

    Analytical chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for accurate quantification and analysis

    Toxicology: Helps in understanding the toxicological effects of acrylamide and its metabolites

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs

Mechanism of Action

The mechanism of action of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 involves its role as a metabolite of acrylamide. It is formed through the conjugation of acrylamide with glutathione, followed by further metabolism. The molecular targets and pathways include:

    Glutathione S-transferase (GST): Catalyzes the conjugation of acrylamide with glutathione

    Cytochrome P450 enzymes: Involved in the oxidation of acrylamide to glycidamide

    Excretion pathways: Metabolites are excreted through urine, making it a useful biomarker for acrylamide exposure

Comparison with Similar Compounds

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is compared with other similar compounds such as:

    N-Acetyl-S-(carbamoylethyl)-L-cysteine: The non-deuterated analog

    N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylamide

    N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine: A structurally similar compound

Uniqueness:

    Deuterium labeling: Enhances stability and allows for precise analytical measurements

    Metabolic studies: Provides insights into the metabolism of acrylamide and its effects on the body

List of Similar Compounds

  • N-Acetyl-S-(carbamoylethyl)-L-cysteine
  • N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine
  • N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine

Properties

IUPAC Name

(2R)-3-(3-amino-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBCHNJZQQEQRX-FYFSCIFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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